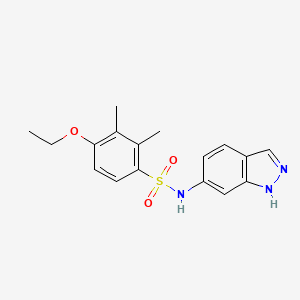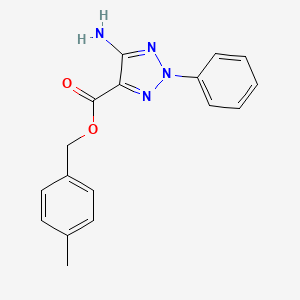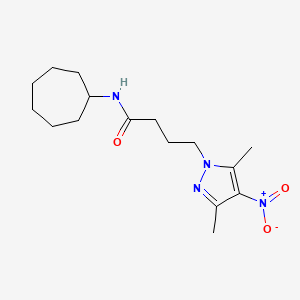![molecular formula C20H16Cl2FN3O2 B14945458 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945458.png)
2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine, followed by cyclization and further functionalization steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The compound’s effects on specific pathways, such as those involved in cell proliferation and apoptosis, are of particular interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluoroacetophenone: A precursor in the synthesis of the target compound.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H16Cl2FN3O2 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4-(4-chloro-3-fluorophenyl)-7-(4-chlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H16Cl2FN3O2/c21-12-4-2-11(3-5-12)17-16-18(25-9-1-8-24(17)25)20(28)26(19(16)27)13-6-7-14(22)15(23)10-13/h2-7,10,16-18H,1,8-9H2 |
Clave InChI |
GKVDWFQQUGKLFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-](/img/structure/B14945380.png)
![Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate](/img/structure/B14945383.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
![1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14945401.png)


![Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B14945423.png)
![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine](/img/structure/B14945433.png)
![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14945448.png)


![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
